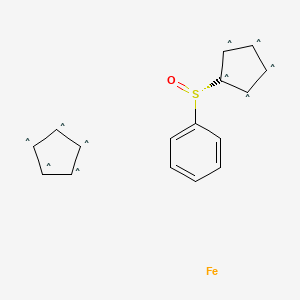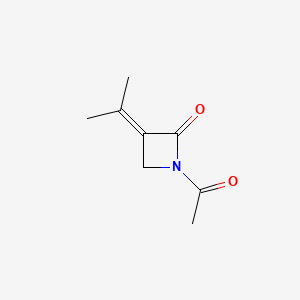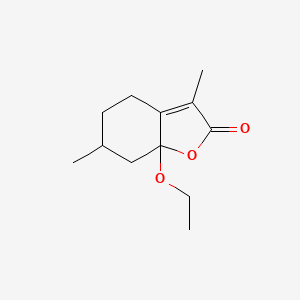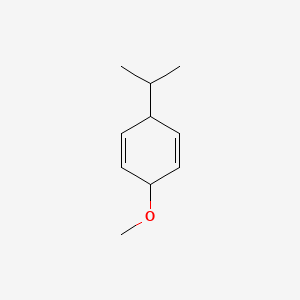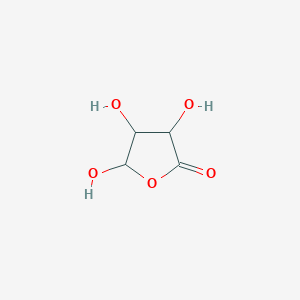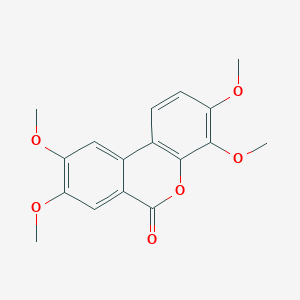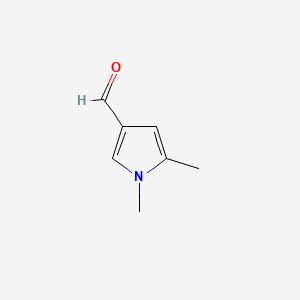
1,1,1-Trifluoro-3-hydroxybutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-hydroxybutan-2-one is a fluorinated organic compound with the molecular formula C4H5F3O2 It is characterized by the presence of three fluorine atoms attached to the first carbon and a hydroxyl group attached to the third carbon in a butanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-hydroxybutan-2-one can be synthesized through several methods. One common approach involves the reaction of trifluoroacetyl chloride with vinyl ethyl ether in the presence of an organic base such as N-methylmorpholine or N-methylimidazole . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In industrial settings, the continuous synthesis method is often preferred for its efficiency and safety. This method involves continuously introducing raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, into a continuous reactor . The reaction mixture is then continuously extracted to obtain the desired product. This process minimizes product loss and enhances safety by avoiding batch production hazards.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-hydroxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 1,1,1-trifluoro-3-oxobutan-2-one.
Reduction: Formation of 1,1,1-trifluoro-3-hydroxybutan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-3-hydroxybutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-3-hydroxybutan-2-one involves its interaction with various molecular targets. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s reactivity and stability. In biochemical applications, it can act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity . The hydroxyl group can form hydrogen bonds, further stabilizing interactions with target molecules.
Comparison with Similar Compounds
1,1,1-Trifluoro-3-hydroxybutan-2-one can be compared with other similar compounds, such as:
1,1,1-Trifluoro-3-hydroxypropan-2-one: Similar structure but with one less carbon atom, leading to different reactivity and applications.
1,1,1-Trifluoro-4-hydroxybutan-2-one:
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C4H5F3O2 |
|---|---|
Molecular Weight |
142.08 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-hydroxybutan-2-one |
InChI |
InChI=1S/C4H5F3O2/c1-2(8)3(9)4(5,6)7/h2,8H,1H3 |
InChI Key |
UEILDSPTTFYDMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


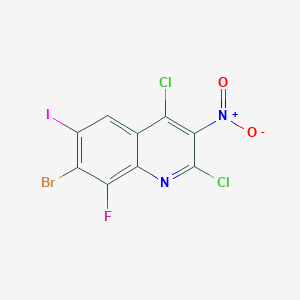
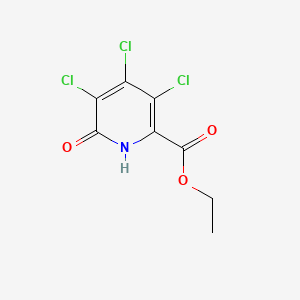

![3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13837315.png)
